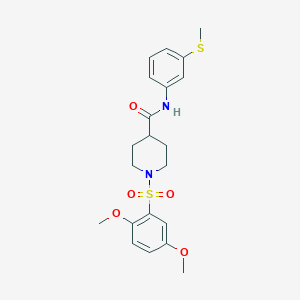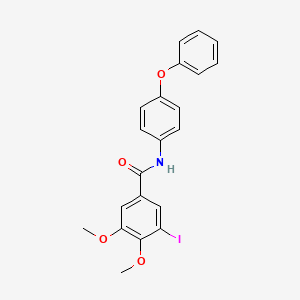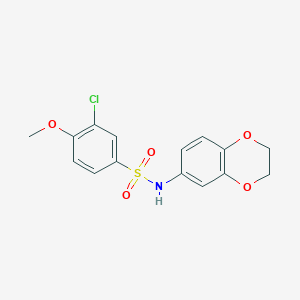
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
概要
説明
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
準備方法
The synthesis of 1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the dimethoxyphenyl and methylsulfanylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
化学反応の分析
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
作用機序
The mechanism of action of 1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl and piperidine groups are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .
類似化合物との比較
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2,5-dimethoxyphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide: This compound lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide: This compound lacks the sulfanyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-27-17-7-8-19(28-2)20(14-17)30(25,26)23-11-9-15(10-12-23)21(24)22-16-5-4-6-18(13-16)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQZGWKFXKWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide](/img/structure/B3603565.png)
![5-bromo-N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3603577.png)
![N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3603581.png)
![N-({[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3603584.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B3603594.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3603596.png)
![N-({[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3603608.png)


![3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3603632.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3603636.png)

![3-chloro-4-methoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B3603666.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3603667.png)
